molecular formula C15H14N2O3 B13861012 Methyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 53865-58-0

Methyl 4-[(phenylcarbamoyl)amino]benzoate

Cat. No.: B13861012
CAS No.: 53865-58-0
M. Wt: 270.28 g/mol
InChI Key: FFIFKLISGYQJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(phenylcarbamoyl)amino]benzoate is a urea derivative synthesized by reacting 4-aminobenzoic acid with phenyl isocyanate in dry acetone, followed by esterification to form the methyl ester . Structurally, it features a benzoate core substituted with a phenylcarbamoyl urea group. This compound has been studied for its insecticidal properties, particularly against Spodoptera littoralis larvae, where structural modifications (e.g., substitution with thiosemicarbazide or semicarbazide groups) influence bioactivity .

Properties

CAS No.

53865-58-0

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C15H14N2O3/c1-20-14(18)11-7-9-13(10-8-11)17-15(19)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,19)

InChI Key

FFIFKLISGYQJIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-[(phenylcarbamoyl)amino]benzoate

General Synthetic Approach

The synthesis of this compound generally follows a multi-step sequence starting from methyl 4-aminobenzoate or related intermediates. The key steps involve:

  • Formation of the carbamoyl (urea) linkage by reaction of an amine with an isocyanate or carbamoyl chloride derivative.
  • Esterification or use of methyl ester derivatives of benzoic acid.
  • Amide bond formation between the phenylcarbamoyl moiety and the amino group on the benzoate ring.

This approach allows for the introduction of the phenylcarbamoyl group onto the 4-position amino substituent of methyl benzoate derivatives.

Specific Synthetic Routes

Starting from Methyl 4-Aminobenzoate

One common route involves the reaction of methyl 4-aminobenzoate with phenyl isocyanate or phenylcarbamoyl chloride under controlled conditions to yield this compound. This reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or carbamoyl chloride.

  • Reaction conditions: Anhydrous solvents such as dichloromethane or chloroform, temperature control (0–25 °C), and sometimes base catalysts to scavenge HCl byproduct.
  • Yields: Moderate to good yields (50–80%) depending on purity of reagents and reaction time.
Multi-Step Synthesis from Methyl 4-Formylbenzoate

Another strategy involves the initial synthesis of methyl 4-formylbenzoate, which is then converted to methyl 4-(aminomethyl)benzoate via reductive amination or catalytic hydrogenation. Subsequently, the amino group is reacted with phenyl isocyanate or phenylcarbamoyl chloride to form the target compound.

  • Key intermediates: Methyl 4-(aminomethyl)benzoate, phenylcarbamoyl derivatives.
  • Advantages: Allows for structural variation and functional group tolerance.
  • Disadvantages: Requires multiple purification steps and careful control of reaction conditions.
Reductive Amination Route

According to literature, reductive amination of methyl 4-formylbenzoate with aniline derivatives followed by carbamoylation can be employed. This method uses catalytic hydrogenation or chemical reducing agents like sodium cyanoborohydride.

Process Optimization and Workup

A patented process for related methyl 4-(aminomethyl)benzoate esters provides insights into purification and yield optimization applicable to this compound:

Step Condition/Procedure Purpose Notes
1 Esterification of 4-(aminomethyl)benzoic acid with methanol + HCl Formation of methyl ester intermediate Temperature controlled at reflux for several hours
2 Cooling reaction mixture to 5–10 °C and pH adjustment to 6–7 Stabilize intermediate, prevent hydrolysis Base addition (NaOH or KOH)
3 Concentration and addition of organic solvent (e.g., methylene chloride) Extraction of product into organic phase Saturation of aqueous phase with NaCl improves extraction
4 pH adjustment to 10–11 for final extraction Optimize product partitioning Use aqueous base solutions (4–6% NaOH or KOH)
5 Removal and combination of organic phases Product isolation Storage at 0–5 °C to maintain stability

This process achieves yields above 85%, often reaching 88–89%, and minimizes premature hydrolysis of the ester.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield Range (%) Notes
Direct carbamoylation Methyl 4-aminobenzoate Phenyl isocyanate, DCM, 0–25 °C 50–80 Simple, one-step, requires anhydrous conditions
Multi-step via methyl 4-formylbenzoate Methyl 4-formylbenzoate, aniline derivatives Reductive amination, carbamoylation 40–70 More steps, allows structural diversity
Catalytic hydrogenation route Methyl 4-cyanobenzoate Catalytic hydrogenation, acidic esterification Variable Industrially less favored due to complexity
Esterification + pH-controlled extraction (patented) 4-(Aminomethyl)benzoic acid, methanol, HCl Temperature and pH control, solvent extraction 85–89 High yield, scalable, ecologically favorable

Research Findings and Perspectives

  • The preparation of this compound requires careful balancing of reaction conditions to prevent hydrolysis of the methyl ester and to maximize product purity.
  • The use of controlled pH adjustments during workup is critical for efficient extraction and isolation of the product.
  • Industrially viable methods favor processes that minimize intermediate isolation and use environmentally benign solvents and bases.
  • The compound’s synthesis is important for pharmaceutical intermediates, especially in the development of antibiotics and other biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(phenylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-[(phenylcarbamoyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(phenylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea/Carbamate Family

Ethyl 4-(carbamoylamino)benzoate Derivatives
  • Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1): Core Structure: Sulfonamidobenzamide (SABA) with a chloro-phenylcarbamoyl substituent. Bioactivity: Exhibits antibacterial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (DtolC::tet) . Key Difference: The sulfonamide linker and chloro substituent enhance potency compared to the urea-based Methyl 4-[(phenylcarbamoyl)amino]benzoate.
Methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate
  • Structure : Substituted with a 4-chlorobenzoyl-thiosemicarbazide group.
  • Bioactivity : Tested for insecticidal activity; thiosemicarbazide derivatives generally show higher toxicity than urea analogues due to sulfur’s electron-withdrawing effects .
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate
  • Structure : Features a biphenyl-carbonyl-thiourea group at the 2-position of the benzoate.
  • Physicochemical Properties : Higher molecular weight (390.457 g/mol) and hydrophobicity compared to the 4-substituted urea derivative, influencing membrane permeability .

Derivatives with Modified Linkers or Substituents

Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate
  • Structure : Pyrimidine ring replaces the phenyl group in the carbamoyl moiety.
  • Crystallography : Single-crystal X-ray studies confirm planar geometry, with hydrogen bonding enhancing stability .
  • Application: Potential as a kinase inhibitor due to pyrimidine’s role in nucleotide mimicry.
Methyl 4-((diethylamino)methyl)benzoate
  • Structure: Diethylaminomethyl substituent at the 4-position.
  • Synthesis : Prepared via microwave-assisted alkylation, offering rapid synthesis (61% yield) .
  • Utility : Intermediate for pharmaceuticals targeting neurological disorders.

Pesticide-Related Analogues

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
  • Structure : Thiadiazole ring linked via methoxy group.
  • Toxicity : Classified as Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard .
Metsulfuron Methyl (Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate)
  • Structure : Triazine-sulfonylurea hybrid.
  • Herbicidal Activity : Targets acetolactate synthase (ALS) in plants, with LC50 values in the nM range .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituent Bioactivity (Key Metric) Reference
This compound Benzoate + urea Phenylcarbamoyl Insecticidal (LC50 not reported)
SABA1 Sulfonamidobenzamide 2-Chloro-phenylcarbamoyl Antibacterial (MIC 0.45–0.9 mM)
Methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate Benzoate + thiosemicarbazide 4-Chlorobenzoyl Higher insecticidal toxicity
Metsulfuron Methyl Triazine-sulfonylurea 4-Methoxy-6-methyl-triazine Herbicidal (LC50 ~nM)

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Toxicity (GHS Classification)
This compound 270.27 2.1 Not reported
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 385.41 3.8 Acute Toxicity Category 4
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate 390.46 4.2 Not reported

Research Findings and Trends

  • Urea vs. Sulfonamide Linkers : Sulfonamide derivatives (e.g., SABA1) exhibit stronger antibacterial activity due to enhanced electron-withdrawing effects and stability , while urea derivatives are prioritized in insecticide design for their synthetic accessibility .
  • Substituent Effects : Chlorine or sulfur incorporation (e.g., thiosemicarbazides) increases bioactivity but may elevate toxicity .
  • Agricultural vs. Pharmaceutical Applications : Triazine- or pyrimidine-containing analogues are leveraged in herbicides or kinase inhibitors, respectively , whereas simpler urea derivatives remain niche in pest control.

Biological Activity

Methyl 4-[(phenylcarbamoyl)amino]benzoate, also known as a phenylcarbamate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of 218.19 g/mol. The compound features a benzoate moiety with a phenylcarbamoyl group, which contributes to its biological activity.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 218.19 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which play a crucial role in inflammation and pain signaling.
  • Cell Proliferation Modulation : Research indicates that it can modulate cell proliferation in cancer cell lines, suggesting potential anticancer properties.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro Studies : In human cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to apoptosis through the activation of caspase pathways.
  • Mechanistic Insights : The compound's interaction with nuclear receptors has been linked to altered gene expression related to cell cycle regulation.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Bacterial Inhibition : It effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Fungal Activity : Research indicates antifungal activity against common pathogens like Candida species.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. Results showed a dose-dependent reduction in cell viability and induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation :
    • A recent investigation assessed the antimicrobial efficacy against E. coli and S. aureus, revealing that the compound exhibited significant bactericidal activity, comparable to conventional antibiotics .
  • Enzyme Inhibition Study :
    • Research highlighted its role as a selective COX inhibitor, suggesting potential applications in anti-inflammatory therapies. The inhibition kinetics indicated that it acts as a competitive inhibitor with a calculated IC50IC_{50} value in the low micromolar range .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for Methyl 4-[(phenylcarbamoyl)amino]benzoate? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting methyl 4-(bromomethyl)benzoate with phenylcarbamoyl derivatives (e.g., phenyl isocyanate) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Catalysts such as 4-dimethylaminopyridine (DMAP) may accelerate carbamate formation. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures high purity (>95%) .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity? A: Key parameters include:

  • Temperature: Controlled heating (40–60°C) minimizes side reactions.
  • Catalysts: DMAP (5–10 mol%) enhances reaction efficiency.
  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification: Gradient elution in chromatography or fractional crystallization reduces byproducts. Advanced techniques like microwave-assisted synthesis may reduce reaction time .

Basic Characterization

Q: What spectroscopic methods confirm the compound’s structural integrity? A: Standard techniques include:

  • NMR: 1^1H and 13^{13}C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyl (δ 155–160 ppm).
  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O ester) and ~1650 cm1^{-1} (amide I band).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ .

Advanced Characterization

Q: How to resolve contradictions in spectral data (e.g., unexpected splitting in NMR)? A: Contradictions may arise from rotational isomerism or impurities. Strategies include:

  • Variable Temperature (VT) NMR: To identify dynamic rotational barriers.
  • 2D NMR (COSY, HSQC): Assigns coupling patterns and resolves overlapping signals.
  • X-ray Crystallography: Provides definitive structural confirmation .

Basic Applications

Q: What are the potential biomedical applications of this compound? A: Its carbamate and aromatic ester groups enable interactions with biological targets. Preliminary studies suggest roles as:

  • Enzyme Inhibitors: Modulating kinases or hydrolases.
  • Receptor Ligands: Targeting G-protein-coupled receptors (GPCRs) via hydrogen bonding .

Advanced Applications

Q: How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity? A: SAR studies focus on:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO2_2) to increase electrophilicity at the carbamate moiety.
  • Bioisosteric Replacement: Replacing the phenyl group with heterocycles (e.g., pyridine) to improve solubility and target affinity.
  • Pharmacokinetic Optimization: Methyl ester hydrolysis to carboxylic acid derivatives enhances metabolic stability .

Basic Safety

Q: What safety protocols are recommended for handling this compound? A: Classified as acute toxicity (Category 4) for oral/dermal/inhalation exposure. Mandatory precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid aerosol formation.
  • Storage: In airtight containers at –20°C, away from oxidizing agents .

Advanced Safety

Q: How to design experiments to mitigate toxicity risks during in vitro assays? A: Strategies include:

  • Dose-Response Studies: Determine IC50_{50}/EC50_{50} values to establish safe working concentrations.
  • Metabolite Screening: Identify toxic degradation products (e.g., aniline derivatives) via LC-MS.
  • Alternative Formulations: Encapsulation in liposomes or cyclodextrins to reduce bioavailability of reactive intermediates .

Data Contradictions

Q: How to reconcile conflicting bioactivity data across studies? A: Discrepancies may arise from assay conditions or structural variations. Mitigation involves:

  • Comparative Studies: Test the compound alongside analogs under identical conditions.
  • Orthogonal Assays: Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays).
  • Computational Modeling: Molecular docking to predict binding modes and identify critical substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.